molecular formula C10H12N2O B13581506 1-(1H-indazol-1-yl)propan-2-ol

1-(1H-indazol-1-yl)propan-2-ol

Cat. No.: B13581506
M. Wt: 176.21 g/mol
InChI Key: VWIIMPQHUMCLTH-UHFFFAOYSA-N
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Description

1-(1H-indazol-1-yl)propan-2-ol is an organic compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Chemical Reactions Analysis

Types of Reactions: 1-(1H-indazol-1-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indazole derivatives.

Mechanism of Action

The mechanism of action of 1-(1H-indazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been shown to inhibit enzymes such as phosphoinositide 3-kinase δ, which plays a role in cellular signaling and proliferation . The compound may also interact with other proteins and receptors, leading to various biological effects.

Comparison with Similar Compounds

    1H-indazole: A parent compound with a similar bicyclic structure.

    2H-indazole: Another isomer with different chemical properties.

    1-(1H-indazol-1-yl)ethanol: A structurally similar compound with a shorter carbon chain.

Uniqueness: 1-(1H-indazol-1-yl)propan-2-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group on the propanol chain. This structural feature contributes to its distinct chemical reactivity and potential biological activities compared to other indazole derivatives.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1-indazol-1-ylpropan-2-ol

InChI

InChI=1S/C10H12N2O/c1-8(13)7-12-10-5-3-2-4-9(10)6-11-12/h2-6,8,13H,7H2,1H3

InChI Key

VWIIMPQHUMCLTH-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C2=CC=CC=C2C=N1)O

Origin of Product

United States

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